Cas no 2229005-44-9 (tert-butyl 3-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate)
tert-butyl 3-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 3-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate
- 2229005-44-9
- EN300-1882512
-
- Inchi: 1S/C14H28N2O3/c1-13(2,3)19-12(18)16-7-5-6-11(9-16)8-14(4,15)10-17/h11,17H,5-10,15H2,1-4H3
- InChI Key: NXQRNYGXTSKUBN-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CCCC(C1)CC(C)(CO)N)=O
Computed Properties
- Exact Mass: 272.20999276g/mol
- Monoisotopic Mass: 272.20999276g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 314
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 75.8Ų
tert-butyl 3-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1882512-0.05g |
tert-butyl 3-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate |
2229005-44-9 | 0.05g |
$1068.0 | 2023-09-18 | ||
| Enamine | EN300-1882512-0.1g |
tert-butyl 3-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate |
2229005-44-9 | 0.1g |
$1119.0 | 2023-09-18 | ||
| Enamine | EN300-1882512-0.25g |
tert-butyl 3-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate |
2229005-44-9 | 0.25g |
$1170.0 | 2023-09-18 | ||
| Enamine | EN300-1882512-0.5g |
tert-butyl 3-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate |
2229005-44-9 | 0.5g |
$1221.0 | 2023-09-18 | ||
| Enamine | EN300-1882512-1.0g |
tert-butyl 3-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate |
2229005-44-9 | 1g |
$1272.0 | 2023-06-01 | ||
| Enamine | EN300-1882512-2.5g |
tert-butyl 3-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate |
2229005-44-9 | 2.5g |
$2492.0 | 2023-09-18 | ||
| Enamine | EN300-1882512-5.0g |
tert-butyl 3-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate |
2229005-44-9 | 5g |
$3687.0 | 2023-06-01 | ||
| Enamine | EN300-1882512-10.0g |
tert-butyl 3-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate |
2229005-44-9 | 10g |
$5467.0 | 2023-06-01 | ||
| Enamine | EN300-1882512-1g |
tert-butyl 3-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate |
2229005-44-9 | 1g |
$1272.0 | 2023-09-18 | ||
| Enamine | EN300-1882512-5g |
tert-butyl 3-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate |
2229005-44-9 | 5g |
$3687.0 | 2023-09-18 |
tert-butyl 3-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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4. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on tert-butyl 3-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate
Research Brief on Tert-Butyl 3-(2-Amino-3-Hydroxy-2-Methylpropyl)Piperidine-1-Carboxylate (CAS: 2229005-44-9): Recent Advances and Applications
The compound tert-butyl 3-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate (CAS: 2229005-44-9) has recently gained significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its piperidine backbone and functionalized tert-butyl carbamate group, serves as a versatile intermediate in the synthesis of biologically active compounds. Recent studies have explored its potential applications in drug discovery, particularly in the development of modulators for central nervous system (CNS) disorders and other therapeutic areas.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of this compound as a key building block in the synthesis of novel gamma-aminobutyric acid (GABA) receptor modulators. The research team utilized tert-butyl 3-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate as a precursor to develop a series of compounds with improved blood-brain barrier permeability and enhanced receptor subtype selectivity. The study reported promising in vitro results, with several derivatives showing nanomolar affinity for specific GABA receptor subtypes.
In the context of synthetic methodology, recent advancements have focused on optimizing the production and purification of 2229005-44-9. A 2024 patent application disclosed an improved synthetic route that achieves higher yields (85-90%) while reducing the formation of byproducts. The new protocol employs a stereoselective reduction step that preserves the desired configuration at the 2-methylpropyl center, which is crucial for maintaining biological activity in downstream applications.
Pharmacokinetic studies conducted in 2023 revealed that derivatives synthesized from this intermediate exhibit favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. The presence of the tert-butyl carbamate group was found to enhance metabolic stability while the hydroxyl and amino functionalities facilitated water solubility. These properties make this compound particularly valuable for the development of orally bioavailable drugs targeting neurological conditions.
Current research directions include exploring the application of 2229005-44-9 in the development of novel antidepressants and anxiolytics. Preliminary animal studies have shown that certain derivatives can modulate serotonin and norepinephrine reuptake with minimal off-target effects. Researchers are particularly interested in the compound's potential to address treatment-resistant depression, with clinical trials expected to begin in 2025.
From a structural perspective, computational modeling studies have provided insights into the molecular interactions of derivatives based on this scaffold. The piperidine ring system appears to adopt a favorable conformation for binding to various CNS targets, while the 2-methylpropyl side chain contributes to both potency and selectivity. These findings have guided the design of second-generation compounds with improved therapeutic indices.
In conclusion, tert-butyl 3-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate (2229005-44-9) represents a promising scaffold in medicinal chemistry with diverse applications in CNS drug discovery. Recent advances in synthetic methodology, coupled with growing understanding of its structure-activity relationships, position this compound as a valuable tool for developing next-generation therapeutics. Future research will likely focus on expanding its applications to other therapeutic areas and further optimizing its pharmacological properties.
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